Ethyl 4-amino-3-bromo-5-nitrobenzoate
Overview
Description
Ethyl 4-amino-3-bromo-5-nitrobenzoate is a chemical compound with the molecular formula C9H9BrN2O4 . It is used in various chemical reactions and has a molecular weight of 289.09 .
Synthesis Analysis
The synthesis of Ethyl 4-amino-3-bromo-5-nitrobenzoate involves multiple steps . The first step is nitration, followed by conversion from the nitro group to an amine, and finally bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis
The InChI code for Ethyl 4-amino-3-bromo-5-nitrobenzoate is 1S/C9H9BrN2O4/c1-2-16-9(13)5-3-6(10)8(11)7(4-5)12(14)15/h3-4H,2,11H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving Ethyl 4-amino-3-bromo-5-nitrobenzoate are complex and require careful control of conditions . The compound can participate in nitration, conversion from the nitro group to an amine, and bromination .Physical And Chemical Properties Analysis
Ethyl 4-amino-3-bromo-5-nitrobenzoate has a predicted boiling point of 415.8±40.0 °C and a predicted density of 1.660±0.06 g/cm3 . It is recommended to be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 4-amino-3-bromo-5-nitrobenzoate has been a subject of interest in various chemical synthesis and reactions. One study discusses the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, which is relevant due to structural similarities. This reaction leads to the formation of N-substituted amino nitrobenzo[b]thiophenes, contributing to the understanding of aromatic nucleophilic substitutions (Guerrera et al., 1995).
Nonlinear Optical Properties
A study focused on the nonlinear optical properties of symmetrically substituted stilbenes, including compounds structurally related to ethyl 4-amino-3-bromo-5-nitrobenzoate. It explores their absorption and fluorescence properties, offering insights into potential applications in photonic and optoelectronic devices (Yan, 2003).
Synthesis of Pharmaceutical Compounds
The compound has been used in the synthesis of various pharmaceuticals. For example, a study discusses the synthesis of Dabigatran Etexilate, an anticoagulant, where intermediates structurally similar to ethyl 4-amino-3-bromo-5-nitrobenzoate are used (Chen Guohua, 2013).
Anti-Cancer Activity
Ethyl 4-amino-3-bromo-5-nitrobenzoate derivatives have been investigated for their potential anti-cancer activity. A study synthesized a new compound using a related chemical structure and evaluated its efficacy against gastric cancer cell lines, highlighting its therapeutic potential (Liu et al., 2019).
Crystal Structure Analysis
The study of crystal structures of compounds similar to ethyl 4-amino-3-bromo-5-nitrobenzoate helps in understanding molecular interactions and properties. Research on thioxanthone derivatives, including precursors like 2-[(4-bromophenyl)sulfanyl]-5-nitrobenzoic acid, provides insights into the role of substituents in determining crystal structures (Jacob et al., 2011).
Catalysis and Synthesis
The compound is also studied in contexts of catalysis and synthesis processes. For instance, one study investigates the esterification of 4-nitrobenzoic acid, a reaction related to the synthesis of ethyl 4-amino-3-bromo-5-nitrobenzoate, focusing on catalysts like acidic ionic liquids (Liang Hong-ze, 2013).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-amino-3-bromo-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c1-2-16-9(13)5-3-6(10)8(11)7(4-5)12(14)15/h3-4H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANVLXVFIRTXFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201002873 | |
Record name | Ethyl 4-amino-3-bromo-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201002873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-3-bromo-5-nitrobenzoate | |
CAS RN |
82760-42-7 | |
Record name | Benzoic acid, 4-amino-3-bromo-5-nitro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82760-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-amino-3-bromo-5-nitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082760427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-amino-3-bromo-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201002873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-amino-3-bromo-5-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 4-AMINO-3-BROMO-5-NITROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2FKY88FCN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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